4,14-Retro-retinol

説明

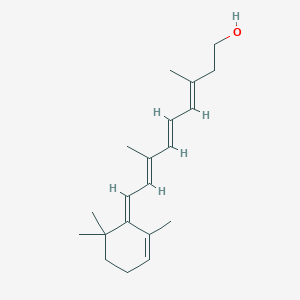

14-Hydroxy-4,14-retro-retinol (14-HRR) is a retro-retinoid metabolite of vitamin A (retinol) first identified in animal models and human cell lines . Its structure features a retro-configuration at the C4 and C14 positions, distinguishing it from canonical retinoids like retinoic acid (RA) . 14-HRR is synthesized in lymphocytes, fibroblasts, and epithelial cells via retinol dehydratase activity , and it plays a critical role in cell growth regulation, particularly in B and T lymphocytes, where it acts as a cytoplasmic signaling molecule rather than a nuclear receptor ligand .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,14-Retro-retinol typically involves the conversion of retinol through a series of chemical reactions. One common method includes the oxidation of retinol to retinal, followed by a reduction process to yield this compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as chromatography and crystallization are employed to purify the compound .

化学反応の分析

Oxidation Reactions

4,14-Retro-retinol undergoes selective oxidation at specific positions, influenced by its conjugated system and steric environment.

Key Findings:

-

C4 Hydroxylation : Enzymatic oxidation at C4 generates 4-oxoretinol, a metabolite observed in cellular studies (Source ). This reaction is catalyzed by cytochrome P450 enzymes and is reversible under physiological conditions.

-

Epoxidation : Sharpless asymmetric epoxidation using titanium tetraisopropoxide and diethyl tartrate yields (2R,3S)-epoxy intermediates, critical for synthesizing enantiomerically pure 14-HRR (Source ).

Table 1: Oxidation Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| C4 Hydroxylation | Cytochrome P450, NADPH | 4-Oxoretinol | 15–20% | |

| Epoxidation | Ti(OiPr)₄, (+)-DET, tBuOOH, CH₂Cl₂ | (2R,3S)-Epoxycrotonate | 55–70% |

Reduction Reactions

Reductive transformations are pivotal in stabilizing reactive intermediates during synthesis.

Key Findings:

-

Carbonyl Reduction : Lithium aluminum hydride (LAH) reduces ethyl retro-retinoate esters to yield 14-HRR with retention of stereochemistry (Source ).

-

Double Bond Saturation : Hydrogenation over palladium catalysts selectively saturates the 13,14-double bond, forming dihydroretinol derivatives (Source ).

Reaction Scheme:

Ethyl retro-retinoate → 14-HRR

text1. LAH, anhydrous ether, −78°C 2. Quench with NH₄Cl → Isolate via HPLC

Outcome: >90% all-trans-14-HRR with minor cis-isomers (Source ).

Acid-Catalyzed Dehydration

Protonation at C13 or C14 triggers retro-elimination, forming anhydroretinol or retro-retinyl cations.

Key Findings:

-

Anhydroretinol Formation : Treatment with Lewis acids (e.g., SbCl₃) generates a retinylic cation, which eliminates water to form anhydroretinol (λₘₐₓ = 600 nm) (Source ).

-

Retro-Retinyl Cation Stability : Flash photolysis of retinyl acetate produces a transient retinylic cation (t₁/₂ = 0.5 ns), stabilized by polyene delocalization (Source ).

Table 2: Dehydration Products

| Starting Material | Acid Catalyst | Product | Observation |

|---|---|---|---|

| 14-HRR | H₂SO₄ | Anhydroretinol | Blue chromogen (Carr-Price test) |

| Retinyl acetate | HClO₄ | Retro-retinyl cation | Transient UV absorption at 440 nm |

Metabolic Pathways

In vivo, this compound participates in enzymatic and non-enzymatic transformations:

Key Pathways:

-

Esterification : Retinol acyltransferase (LRAT) converts 14-HRR into palmitate esters for cellular storage (Source ).

-

Oxidative Metabolism : Cytochrome P450 26 enzymes degrade 14-HRR to polar metabolites, including 13,14-dihydroxyretinol (Source ).

Figure 1: Metabolic Fate of 14-HRR

text14-HRR → (CYP26) → 13,14-Dihydroxyretinol → Glucuronidation → Excretion

Note: 14-HRR does not directly generate retinoic acid, explaining its lower teratogenicity compared to retinol (Source ).

Stereochemical Outcomes

Synthetic routes emphasize enantiomeric control:

-

(14R)-14-HRR Synthesis : Sharpless epoxidation with diethyl L-(+)-tartrate achieves >98% enantiomeric excess (Source ).

-

Racemic Mixtures : Acid-catalyzed dehydration of tetraeneol intermediates yields racemic 14-HRR with 1:1 R/S ratio (Source ).

Stability and Degradation

This compound is highly labile under ambient conditions:

科学的研究の応用

Target of Action

4,14-Retro-retinol primarily interacts with lymphocytes, where it promotes normal proliferation and activation. Unlike other retinoids that act through nuclear transcription factors, this compound operates at cytoplasmic or membrane sites.

Biochemical Pathways

This compound influences various biochemical pathways by interacting with enzymes and proteins involved in intracellular signaling. It has been shown to activate T lymphocytes and promote the growth of B lymphocytes at significantly lower concentrations than retinol .

Chemistry

In the field of chemistry, this compound serves as a precursor in synthesizing other retinoids and retro-retinoids. Its unique structure allows for various chemical transformations that are essential for producing biologically active compounds.

Biology

Research has demonstrated that this compound plays a crucial role in cell growth and differentiation. It has been identified as an intracellular mediator of cell proliferation, particularly in B lymphocytes. Studies have shown that it can substitute for retinol at concentrations 10-30 times lower than those required for retinol .

Medicine

The compound's potential therapeutic applications are notable, especially in cancer therapy. Its ability to regulate cell proliferation and apoptosis positions it as a candidate for further investigation in oncological research. Studies indicate that retro-retinoids like this compound exhibit lower teratogenicity compared to retinol, making them safer alternatives in developmental studies .

Industry

In industrial applications, this compound is utilized in the production of vitamin A derivatives and related compounds. Its unique properties make it valuable for developing formulations that require specific biological activities.

Immune Cell Modulation

Research has shown that this compound significantly enhances the activation of T lymphocytes by antigen receptor-mediated signals. In a study involving lymphoblastoid cell cultures, it was found to promote B lymphocyte growth effectively while maintaining low toxicity levels .

Teratogenicity Studies

A comparative study on teratogenic effects demonstrated that this compound and its analogs exhibit lower potency in inducing malformations compared to retinol. This finding suggests a safer profile for these compounds when considering developmental impacts during pregnancy .

作用機序

The mechanism of action of 4,14-Retro-retinol involves its interaction with specific molecular targets within the cell. It is known to bind to cytoplasmic receptors, influencing the reorganization of the cytoskeleton, particularly F-actin. This interaction triggers a cascade of signaling events that regulate cell growth and survival. Additionally, this compound can reverse the effects of anhydroretinol, highlighting its role in maintaining cellular homeostasis .

類似化合物との比較

Comparative Analysis of 14-HRR with Related Compounds

Anhydroretinol (AR)

- Structure & Metabolism: AR is a dehydration product of retinol, lacking the hydroxyl group at C13. It shares the retro-configuration with 14-HRR but exhibits opposing biological effects .

- Function: AR induces nonclassical apoptosis in T cells by triggering cytoplasmic events (e.g., membrane blebbing) without nuclear fragmentation. This apoptotic effect is counteracted by 14-HRR, suggesting a receptor-mediated balance between growth promotion (14-HRR) and cell death (AR) .

- Tissue Specificity: AR is detected in lymphoid tissues and skin, but its levels are inversely correlated with 14-HRR in retinoblastoma cases .

13,14-Dihydroxyretinol (DHR)

- It is produced independently in diverse cell lines, including T lymphocytes .

- Its biological role remains unclear, though it may act as a distinct endpoint in retinol metabolism .

Retinoic Acid (RA)

- Structure & Metabolism: RA, the canonical retinoid, is generated via sequential oxidation of retinol by alcohol dehydrogenases (ADH) and retinal dehydrogenases (RALDH).

- Function : RA binds nuclear RAR/RXR receptors to regulate gene transcription. Unlike 14-HRR, RA is dispensable in lymphocytes, which rely on 14-HRR for growth signaling .

- Developmental Role : RA is critical for embryogenesis, while 14-HRR is transiently elevated in neonatal rats, suggesting distinct developmental functions .

Retinyl Esters (e.g., Retinyl Propionate, RP; Retinyl Palmitate, RPalm)

- Structure & Metabolism: These are esterified forms of retinol, serving as storage molecules. RP is hydrolyzed to retinol in skin, while RPalm is metabolically inert .

- Function: In skin models, retinol is converted to 14-HRR (32–39% in epidermis/dermis), but 14-HRR is considered inactive in keratinocyte differentiation, unlike RA . RP shows higher bioactivity than RPalm, correlating with its efficient hydrolysis to retinol .

4-Oxoretinol (4-oxoROL)

- Structure & Metabolism: 4-oxoROL is a retinol oxidation product identified in leukemia cells.

- Function : It induces growth arrest and granulocytic differentiation in NB4 cells, contrasting with 14-HRR’s pro-growth effects .

Key Comparative Data

Table 1: Structural and Functional Comparison of 14-HRR and Related Compounds

Mechanistic and Developmental Insights

- Signaling Pathways : 14-HRR operates independently of nuclear receptors, unlike RA. Its activity is stereospecific, with the (14R)-enantiomer showing slightly higher potency in lymphocyte assays .

- Developmental Regulation: 14-HRR and 4-hydroxy-retinol are abundant in neonatal rats (serum: 23–42 ng/mL; liver: 104–285 ng/g) but absent in adults, implicating transient roles in postnatal development .

生物活性

4,14-Retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR), is a bioactive metabolite derived from retinol (vitamin A). This compound has garnered attention due to its significant biological activities, particularly in immune cell modulation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune cells, and relevant research findings.

This compound is characterized by its unique structure that differentiates it from other retinoids. It was first isolated from lymphoblastoid cell cultures and has been synthesized in various forms for research purposes. The synthesis typically involves the modification of retinol to introduce the hydroxyl group at the 14-position, yielding a compound that exhibits distinct biological properties compared to its parent molecule.

Table 1: Comparison of Retinoids

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Retinol | Vitamin A | Essential for vision, growth |

| Retinoic Acid | Active metabolite | Regulates gene expression |

| 14-HRR | Retro-retinoid | Promotes B and T cell activation |

Immune Modulation

14-HRR has been identified as a potent modulator of immune responses. Research indicates that it promotes the growth of B lymphocytes and activates T lymphocytes through antigen receptor-mediated signals. Notably, it does so at significantly lower concentrations than retinol—10 to 30 times lower—making it an efficient intracellular messenger in immune signaling pathways .

The exact mechanism of action for 14-HRR remains somewhat elusive; however, it is hypothesized to function similarly to retinoic acid by influencing transcriptional control within cells. Studies have shown that 14-HRR may act as a ligand for specific cytoplasmic or nuclear receptors, contributing to its role in cell proliferation and differentiation .

Case Studies

- B Lymphocyte Growth Assays : In vitro studies utilizing B lymphoblastoid cell lines demonstrated that 14-HRR effectively substitutes for retinol in promoting cellular growth. The optimal concentration for activity was found to be within the range of to .

- T Cell Activation : Another study highlighted the role of 14-HRR in T cell activation assays, revealing that all tested isomers (14R, 14S, and racemic mixtures) exhibited similar activities, with the 14R enantiomer showing slightly enhanced efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| B Lymphocyte Growth | Enhanced growth | |

| T Cell Activation | Increased activation | Similar across isomers |

Metabolism and Pharmacokinetics

Research has demonstrated that 14-HRR can be formed as a metabolite in vivo following the administration of retinol or retinaldehyde. In studies involving topical application on mouse skin, significant amounts of 14-HRR were detected, suggesting its relevance in skin physiology and potential therapeutic applications in dermatology .

Implications for Health

The identification of 14-HRR as an active metabolite raises important questions regarding its potential health benefits. Given its role in immune modulation, it could be explored as a therapeutic agent in conditions characterized by immune dysfunction or deficiency.

特性

IUPAC Name |

(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSSYLJSLZBNKE-YIAYGWAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418821 | |

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16729-22-9 | |

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。